2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Overview
Description
2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C16H12Cl2N2O3S It is known for its unique structure, which includes a dichlorobenzene ring, an isoxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group. The dichlorobenzene ring is then attached, and finally, the sulfonamide group is introduced. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile .
Scientific Research Applications
2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
- 3,5-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
- 2,3-dichloro-N-[(3-phenyl-4-isoxazolyl)methyl]benzenesulfonamide
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,3-dichloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-13-7-4-8-15(16(13)18)24(21,22)19-10-12-9-14(20-23-12)11-5-2-1-3-6-11/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZCOOPZYHDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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